The compound (5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic molecule that combines elements of both furan and tetrahydropyridoindole structures. It is classified under heterocyclic compounds due to the presence of multiple ring structures containing nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity.
The molecular formula for (5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is with a molecular weight of 363.18 g/mol. The structure features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its three-dimensional arrangement.
This compound can undergo several chemical reactions typical for both furan and indole derivatives:
Technical details regarding reaction conditions and mechanisms are essential for understanding how these transformations occur.
The mechanism of action for compounds like (5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone often involves interactions with specific biological targets. For instance:
Data from pharmacological studies can provide insights into its efficacy and potency against specific targets.
This compound exhibits characteristics typical of solid organic compounds:
Chemical properties include:
Relevant data from stability studies and solubility tests are critical for practical applications.
The potential applications of (5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone include:
A rigorously designed HTS campaign identified the tetrahydro-γ-carboline core as a novel chemotype for cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Researchers assembled a screening library of 11,334 diverse small molecules from a starting pool of ~300,000 commercially available compounds. This library underwent stringent filtering to exclude compounds with:
A hierarchical clustering algorithm (UPGMA) facilitated the selection of the final compound set, maximizing structural diversity while adhering to lead-like properties. The screening targeted the identification of modulators capable of rescuing the gating defect in F508del-CFTR, the most prevalent mutation causing cystic fibrosis. This mutation induces both protein misfolding (Class II defect) and impaired channel gating (Class III defect), necessitating modulators that address multiple pathological mechanisms simultaneously [2].
The primary screening utilized Fischer rat thyroid (FRT) cells stably co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (HS-YFP). To enable functional assessment:
Table 1: Key Parameters of the Primary HTS Campaign
| Parameter | Value/Description | Significance |
|---|---|---|
| Screening Concentration | 5 μM compound + 10 μM forskolin | Submaximal stimulation for hit detection |
| Positive Control | VX-770 (1 μM) | Benchmark potentiator |
| Z' Factor | 0.6 | Indicates excellent assay robustness |
| Hit Threshold | >185% activity vs. forskolin-alone control | Identified 104 primary hits |
| Key Mutants Evaluated | F508del-CFTR, G551D-CFTR | Coverage of major CFTR defect classes |
The screening yielded 104 primary hits, with three tetrahydro-γ-carboline derivatives (designated Hit-7 (1), Hit-8 (2), and Hit-9 (3)) showing exceptional promise. These compounds demonstrated:
Secondary validation in physiologically relevant models confirmed their potential:
Hit 3 served as the foundation for extensive structure-activity relationship (SAR) studies targeting three key regions:
Table 2: Impact of Region A Modifications on Potentiator Activity
| Heteroaryl Group (Region A) | Relative Efficacy (vs. VX-770) | Key Observations |
|---|---|---|
| 5-Bromofuran-2-yl | 98% | Optimal combination of potency & lipophilicity |
| Unsubstituted Furan-2-yl | 67% | Reduced efficacy, highlighting Br importance |
| Thiophen-2-yl | 72% | Lower chloride transport stimulation |
| Pyridin-3-yl | 58% | Poor solubility and membrane permeability |
The 5-bromofuran-2-yl moiety emerged as optimal due to:
Region B optimization revealed that 8-fluoro substitution on the tetrahydro-γ-carboline core significantly improved:
Region C exploration established that:
The final optimized compound—(5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone—demonstrated:
These properties established it as a promising clinical candidate with a novel chemotype distinct from existing potentiators like VX-770, GLPG-1837, or GLPG-2451 [2] [7].
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5